molecular formula C12H18BNO2 B1451974 3-Methylpyridine-4-boronic acid pinacol ester CAS No. 1032358-00-1

3-Methylpyridine-4-boronic acid pinacol ester

Cat. No.: B1451974
CAS No.: 1032358-00-1
M. Wt: 219.09 g/mol
InChI Key: MMCGEOWPLNVYGO-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid ester group attached to a methylpyridine ring, making it a versatile building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methylpyridine-4-boronic acid pinacol ester typically involves the reaction of 3-methylpyridine with a boronic acid derivative. One common method is the reaction of 3-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a strong acid or base, resulting in the formation of the corresponding hydrocarbon.

    Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, or water.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Hydrocarbons: Formed in protodeboronation reactions.

    Alcohols/Ketones: Formed in oxidation reactions.

Scientific Research Applications

3-Methylpyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of molecular probes and imaging agents.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of materials such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyridine-3-boronic acid pinacol ester
  • 3-Pyridineboronic acid pinacol ester
  • 4-Pyridineboronic acid pinacol ester

Uniqueness

3-Methylpyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of molecules that require precise structural features.

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-8-14-7-6-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCGEOWPLNVYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670564
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032358-00-1
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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